molecular formula C10H22N2O3 B13592026 tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate CAS No. 138847-37-7

tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate

Cat. No.: B13592026
CAS No.: 138847-37-7
M. Wt: 218.29 g/mol
InChI Key: BYIPIBLHBIMKQQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate (CAS: 364056-56-4) is a carbamate derivative with the molecular formula C₉H₂₀N₂O₃ and a molar mass of 204.27 g/mol . Structurally, it features a tert-butyl carbamate group linked to an ethylamine chain substituted with a methyl group and a 2-hydroxyethyl moiety. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex amines or amino alcohol derivatives. Its stability under basic conditions and ease of deprotection (via acidolysis) make it valuable for introducing protected amine functionalities in multi-step syntheses .

Properties

CAS No.

138847-37-7

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)11-5-6-12(4)7-8-13/h13H,5-8H2,1-4H3,(H,11,14)

InChI Key

BYIPIBLHBIMKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The key synthetic route includes:

  • Starting Materials:

    • 2-(methylamino)ethylamine or a closely related aminoalkyl compound bearing a hydroxyethyl substituent
    • Di-tert-butyl dicarbonate (Boc anhydride)
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Sodium bicarbonate or triethylamine to scavenge the acid generated
    • Temperature: Ambient (room temperature) to slightly cooled conditions to control reaction rate and selectivity
  • Mechanism:
    The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc anhydride, forming the carbamate linkage and releasing tert-butanol as a byproduct.

Detailed Stepwise Procedure

Step Description Conditions Notes
1 Dissolution of 2-(methylamino)ethylamine in dry DCM Ambient temperature, inert atmosphere (N2) Ensures moisture-free environment
2 Addition of base (e.g., triethylamine) Slow addition to control pH Maintains basic conditions to prevent Boc group hydrolysis
3 Dropwise addition of di-tert-butyl dicarbonate 0–5 °C initially, then room temperature Controls exothermic reaction and improves yield
4 Stirring for 2–4 hours Room temperature Reaction completion monitored by TLC or LC-MS
5 Workup: aqueous wash with dilute acid and base Sequential washing with 1 M HCl, saturated NaHCO3, and water Removes unreacted amines and byproducts
6 Purification Column chromatography or recrystallization Achieves >95% purity

Alternative Synthetic Routes

  • Reductive Amination Method:
    Starting from tert-butyl carbamate and an aldehyde derivative of hydroxyethyl methylamine, reductive amination using sodium cyanoborohydride can be employed to introduce the methylamino substituent selectively.

  • Enzymatic Resolution:
    Enzymatic kinetic resolution using lipase-catalyzed transesterification has been reported for structurally related carbamate derivatives to obtain enantiomerically enriched products, which can be adapted for chiral variants of this compound.

Patent-Reported Methodologies

A Chinese patent (CN102020589B) describes the preparation of related t-butyl carbamate derivatives via mixed acid anhydride intermediates and condensation with amines under controlled conditions, achieving yields up to 97% through optimized reaction parameters including temperature control, phase extraction, and crystallization steps.

Parameter Embodiment 4 Embodiment 5 Embodiment 6
Starting material (g) 57.0 57.0 57.0
Solvent (ethyl acetate, g) 360 360 360
Tetrabutyl ammonium bromide (g) 3.0 6.0 1.5
Methyl sulfate (g) 109.5 48.7 73.0
KOH solution (50%, g) 97.33 42.0 61.1
Reaction temperature (°C) -10 to 20 -10 to 20 0 to 5
Yield (%) 97 95 92.4

This method involves phase transfer catalysis and methylation steps, followed by base treatment and crystallization to isolate the carbamate product with high purity and yield.

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): To monitor reaction progress using suitable solvent systems (e.g., ethyl acetate/hexane).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ^1H NMR: Characteristic tert-butyl singlet at ~1.4 ppm, hydroxyethyl and methylamino signals.
    • ^13C NMR: Carbamate carbonyl carbon resonance near 155–160 ppm.
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks consistent with the formula C10H22N2O3.
  • X-ray Crystallography: For stereochemical confirmation and purity assessment when chiral centers are involved.
  • Purification: Column chromatography on silica gel using gradient elution (ethyl acetate/hexane) or recrystallization from hexane or ethyl acetate.

Research Findings and Applications

  • The compound serves as a protecting group in multi-step organic syntheses, especially where selective deprotection is required under mild acidic conditions.
  • It is a key intermediate in the synthesis of biologically active molecules such as protease inhibitors and drug delivery agents.
  • Enzymatic and catalytic asymmetric methods have been developed to control stereochemistry during synthesis, enhancing the compound's utility in chiral drug development.
  • Stability studies indicate sensitivity of the Boc group to acidic pH (<3) and thermal degradation above 40 °C, necessitating controlled storage conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Boc Protection 2-(methylamino)ethylamine, di-tert-butyl dicarbonate Triethylamine, DCM 0–25 °C, inert atmosphere 85–95% Standard method, scalable
Mixed Acid Anhydride Condensation (Patent CN102020589B) N-BOC-D-Serine, benzylamine derivatives Isobutyl chlorocarbonate, N-methylmorpholine 0–20 °C, ethyl acetate Up to 97% High purity, phase transfer catalysis
Reductive Amination Boc carbamate, aldehyde derivatives NaBH3CN Room temperature Moderate For methylamino substitution
Enzymatic Resolution Racemic carbamate intermediates Lipase catalysts Mild conditions High enantiomeric excess For chiral synthesis

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate involves its role as a protected amine. The compound protects the amine group during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl 2-[(2-hydroxyethyl)amino]ethylcarbamate

  • Structure : Differs by lacking the methyl group on the amine.
  • Applications : Demonstrated utility in radical coupling reactions with methyl 5-bromopicolinate, yielding products in 38–69% efficiency .
  • Key Data : Molecular formula C₉H₂₀N₂O₃ , density 1.080 g/cm³ .

tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride

  • Structure : Replaces the hydroxyethyl and methyl groups with a phenylethylamine moiety.
  • Properties : Enhanced lipophilicity due to the aromatic ring, improving membrane permeability in drug candidates.
  • Applications : Used in peptide mimetics and receptor-targeted molecules .
  • Key Data : Molecular formula C₁₅H₂₅ClN₂O₂ .

Analogues with Heterocyclic or Aromatic Substituents

tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate

  • Structure : Incorporates a benzyl group with ethoxyvinyl and methyl substituents.
  • Properties : The conjugated ethoxyvinyl group enables participation in Diels-Alder or cycloaddition reactions.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (98% yield) using Pd catalysts .
  • Key Data : Confirmed by ¹H NMR (δ 6.45–6.70 ppm for vinyl protons) and LC/MS .

tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate

  • Structure: Aromatic phenyl ring with dimethylaminoethyl and methoxy groups.
  • Applications : Intermediate for omisertinib (AZD9291), a tyrosine kinase inhibitor.
  • Synthesis : Derived from 4-fluoro-2-methoxy-5-nitroaniline via sequential amination and carbamate protection .

Analogues with Sulfur or Hydrazine Moieties

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate

  • Structure : Replaces the amine’s hydroxyethyl group with a thioether.
  • Properties : Increased nucleophilicity of the sulfur atom, useful in thiol-ene click chemistry.
  • Key Data: Molecular formula C₉H₁₉NO₃S, molecular weight 221.32 g/mol .

tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate

  • Structure : Contains a hydrazinecarbonyl group, enabling Schiff base formation.
  • Applications : Precursor for anti-tuberculosis agents targeting mycobacterial enzymes .

Comparative Reactivity and Stability

Compound Deprotection Conditions Reactivity in Coupling Reactions Toxicity Profile
Target Compound Acid (HCl/EtOAc) Moderate (steric hindrance) Not reported; likely low
tert-Butyl 2-[(2-hydroxyethyl)amino]ethylcarbamate Acid or base High (less steric bulk) Low (similar carbamates)
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate Acid High (vinyl group participation) No mutagenicity data
tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate Acid Low (aromatic stabilization) Uncharacterized

Notes:

  • The target compound’s methyl group reduces nucleophilicity but enhances stability during storage .
  • Ethyl and vinyl carbamates (e.g., ethyl carbamate) are carcinogenic in rodents, but tert-butyl derivatives generally show lower toxicity due to metabolic inertness .

Biological Activity

Tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate (CAS Number: 57260-73-8) is a chemical compound with significant biological activity, characterized by its ability to interact with various biomolecules. It has a molecular formula of C10H22N2O3 and a molecular weight of 218.29 g/mol. This compound is primarily utilized in organic synthesis as a protected amine, facilitating selective reactions without interference from the amine group.

  • Physical Form : Clear, light yellow viscous liquid
  • Solubility : Soluble in water, ethyl acetate, and methanol
  • Molecular Structure :
\text{tert butyl N 2 2 hydroxyethyl methyl amino ethyl}carbamate}

The biological activity of this compound can be attributed to its role as a cross-linking reagent. This capability allows it to form covalent bonds with various biomolecules, influencing cellular processes such as:

  • Cell Signaling Pathways : Modulating pathways that affect cellular metabolism and function.
  • Gene Expression : Potentially altering the expression of genes involved in critical biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Interaction : It can bind to specific enzymes, leading to either inhibition or activation, which impacts metabolic pathways within cells.
  • Synthesis of Biologically Active Compounds : It is used in synthesizing compounds like phosphatidyl ethanolamines and ornithine, highlighting its significance in medicinal chemistry.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
Tert-butyl (2-(methylamino)ethyl)carbamate122734-32-10.97
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate117499-16-80.97
Tert-butyl (2-hydroxyethyl)(methyl)carbamate57561-39-40.90
N-Boc-(2-Aminoethyl)-N-methylamine121492-06-61.00
Tert-butyl (4-methylpiperazine-1-carboxylate)219509-79-20.95

This table illustrates the structural similarities and potential reactivity differences that may influence their biological activities.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Cellular Metabolism Studies : In vitro experiments have shown that this compound can significantly alter metabolic rates in cultured cells, indicating its potential as a metabolic modulator.
  • Gene Expression Analysis : Research involving gene expression profiling has demonstrated that treatment with this compound leads to upregulation or downregulation of specific genes associated with cell proliferation and apoptosis.
  • In Vivo Studies : Animal model studies have indicated that administration of this compound results in observable changes in tissue morphology and function, suggesting its utility in therapeutic applications.

Q & A

(Basic) What are the recommended synthetic routes for tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate?

The synthesis typically involves tert-butyl carbamate reacting with a functionalized amine derivative under controlled conditions. For example:

  • Step 1 : React tert-butyl carbamate with a pre-functionalized ethylenediamine derivative (e.g., 2-[(2-hydroxyethyl)(methyl)amino]ethyl chloride) in a polar aprotic solvent like dichloromethane or THF.
  • Step 2 : Use a base (e.g., triethylamine or sodium hydride) to deprotonate the amine and facilitate carbamate formation .
  • Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1 molar ratio of carbamate to amine) to minimize side reactions like over-alkylation.

(Advanced) How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

The compound’s 2-hydroxyethyl-methylaminoethyl side chain introduces steric and electronic effects that influence reactivity.

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich sites prone to nucleophilic attack (e.g., the carbamate carbonyl) .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DCM) on reaction pathways to predict optimal conditions for substitutions .
  • Case Study : Evidence from similar carbamates shows that steric hindrance from the tert-butyl group directs nucleophiles toward the less hindered ethylenediamine backbone .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.2–3.6 ppm (methylene groups in the ethylenediamine chain), and δ 4.5–5.0 ppm (carbamate NH, if not Boc-protected) .
    • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and tert-butyl quaternary carbon (δ 28–30 ppm) .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~273) and fragmentation patterns to verify purity .
  • IR : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

(Advanced) How can contradictory data on reaction yields in different solvent systems be resolved?

Conflicting yield reports (e.g., 60% in DCM vs. 75% in THF) arise from solvent polarity and solubility differences.

  • Experimental Design :
    • Conduct a Design of Experiments (DoE) to test solvent polarity (via Kamlet-Taft parameters), dielectric constants, and hydrogen-bonding capacity.
    • Use HPLC tracking to quantify intermediates and byproducts, identifying solvent-specific side reactions (e.g., THF’s peroxide formation under oxygen) .
  • Case Study : Similar carbamates show improved yields in dichloromethane due to better solubility of tertiary amines, but THF may enhance nucleophilicity of reactants .

(Basic) What are the best practices for handling and storing this compound?

  • Storage : Keep at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Use amber vials to avoid light-induced degradation .
  • Handling : Work in a fume hood with nitrile gloves and lab coats. Avoid contact with strong acids/bases (risk of tert-butyl group cleavage) .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to minimize environmental release .

(Advanced) How does the compound’s structure enhance its utility in peptide synthesis?

The tert-butyl carbamate acts as a protecting group for amines, while the hydroxyethyl-methylaminoethyl side chain provides:

  • Solubility : Hydroxyethyl group improves aqueous solubility for bioconjugation .
  • Orthogonal Reactivity : The carbamate’s stability under acidic conditions (e.g., TFA deprotection) allows selective modification in multi-step syntheses .
  • Case Study : Derivatives like tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate demonstrate compatibility with Fmoc/t-Boc strategies in solid-phase peptide synthesis .

(Advanced) What crystallographic methods are suitable for resolving its 3D structure?

  • X-ray Crystallography : Use SHELXL for refinement. Prepare single crystals via slow evaporation in ethanol/water (70:30). Key parameters:
    • Space group: P2₁/c (common for carbamates).
    • Bond lengths: C=O (1.23 Å), C-N (1.35 Å) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize steric effects of the tert-butyl group and hydrogen-bonding networks involving the hydroxyethyl moiety .

(Basic) What are the common side reactions during synthesis, and how are they mitigated?

  • Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigation: Use stoichiometric control and monitor via TLC .
  • Hydrolysis : Moisture degrades the carbamate. Mitigation: Employ anhydrous solvents and molecular sieves .
  • Oxidation : Hydroxyethyl group oxidizes to ketones. Mitigation: Avoid strong oxidants (e.g., KMnO₄) unless intentional .

(Advanced) How can structure-activity relationships (SAR) guide its use in enzyme inhibition studies?

  • Pharmacophore Mapping : The hydroxyethyl-methylaminoethyl chain mimics natural polyamine substrates (e.g., spermidine), enabling competitive inhibition of enzymes like spermine synthase .
  • Modifications : Replace the tert-butyl group with smaller substituents (e.g., methyl) to study steric effects on binding affinity. Data from tert-butyl N-methylcarbamate analogs show a 2.3-fold increase in Ki with reduced bulk .
  • Case Study : In anti-inflammatory studies, tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate analogs achieved IC₅₀ values of 12 µM against COX-2 via hydrogen bonding with Tyr-385 .

(Basic) What are its primary applications in medicinal chemistry?

  • Scaffold for Drug Discovery : The carbamate group stabilizes amine intermediates in kinase inhibitor synthesis (e.g., EGFR inhibitors) .
  • Prodrug Design : Hydroxyethyl group facilitates esterase-mediated release of active drugs (e.g., antivirals) .
  • Enzyme Probes : Acts as a substrate for amidases and proteases to study catalytic mechanisms .

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